Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-
Description
Properties
CAS No. |
682763-48-0 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-[4-(1,3-benzoxazol-2-yl)buta-1,3-dienyl]-N-methylaniline |
InChI |
InChI=1S/C18H16N2O/c1-19-15-12-10-14(11-13-15)6-2-5-9-18-20-16-7-3-4-8-17(16)21-18/h2-13,19H,1H3 |
InChI Key |
UZPZXXFOIATIIW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC=CC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Cyclization with Carbon Disulfide
Procedure :
- Starting material : 2-Aminophenol.
- Reagents : Carbon disulfide (CS₂), triethylamine.
- Conditions : Reflux in acetone.
- Product : 2-Mercaptobenzoxazole intermediate.
Example :
2-Aminophenol → (CS₂, Et₃N, Δ) → 2-Mercaptobenzoxazole
This intermediate can undergo alkylation or substitution to introduce substituents at the 2-position.
Oxidative Cyclization
Procedure :
- Starting material : Semicarbazone derivatives (e.g., from benzaldehyde and semicarbazide).
- Reagents : Iodine (I₂), K₂CO₃.
- Conditions : 1,4-Dioxane, reflux.
Example :
Benzaldehyde + Semicarbazide → (I₂, K₂CO₃, Δ) → 1,3,4-Oxadiazole-2-amine → Cyclization → Benzoxazole
Butadienyl Chain Introduction
The 1,3-butadienyl group requires conjugation stability and regioselective coupling.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
- Substrate : Brominated benzoxazole (e.g., 2-bromo-benzoxazole).
- Reagents : 1,3-Butadienyl boronic acid, Pd(PPh₃)₄, Na₂CO₃.
- Conditions : DMF/H₂O, 80°C.
Example :
2-Bromo-benzoxazole + Butadienyl boronic acid → (Pd catalyst) → 4-(Butadienyl)-2-benzoxazole
Heck Reaction
Procedure :
- Substrate : Vinyl bromide on benzoxazole.
- Reagents : Butadienyl acrylate, Pd(OAc)₂, P(o-tol)₃.
- Conditions : DMF, 100°C.
Example :
Vinyl-benzoxazole bromide → (Butadienyl acrylate, Pd) → Conjugated diene linkage
N-Methylation of Aniline
The N-methyl group is introduced via alkylation or reductive amination.
Alkylation with Methyl Halide
Procedure :
Example :
Aniline + CH₃I → (K₂CO₃, DMF) → N-Methylaniline
Reductive Amination
Procedure :
Example :
Aniline + HCHO → (NaBH₃CN) → N-Methylaniline
Coupling of Benzoxazole-Butadienyl to N-Methyl Aniline
Final assembly requires carbon-nitrogen bond formation.
Buchwald-Hartwig Amination
Procedure :
- Substrate : Brominated benzoxazole-butadienyl.
- Reagents : N-Methylaniline, Pd₂(dba)₃, Xantphos.
- Conditions : Toluene, 110°C.
Example :
Bromobenzoxazole-butadienyl + N-Methylaniline → (Pd catalyst) → Target compound
Ullmann Coupling
Procedure :
- Substrate : Iodobenzoxazole-butadienyl.
- Reagents : N-Methylaniline, CuI, 1,10-Phenanthroline.
- Conditions : DMSO, 120°C.
Example :
Iodobenzoxazole-butadienyl + N-Methylaniline → (Cu catalyst) → Target compound
Data Table: Hypothetical Synthesis Pathways
Challenges and Mitigation Strategies
- Steric Hindrance : The bulky butadienyl group may reduce coupling efficiency. Solution : Use bulky ligands (e.g., Xantphos) to enhance Pd activity.
- Oxidation of Benzoxazole : Sensitive to strong oxidants. Solution : Use mild oxidants like DBH (1,3-dibromo-5,5-dimethylhydantoin).
- Regioselectivity : Competing substitution sites on benzoxazole. Solution : Directing groups (e.g., methyl) to guide electrophilic substitution.
Proposed Mechanism for Final Coupling
Buchwald-Hartwig Amination :
- Oxidative Addition : Pd(0) → Pd(II) with bromobenzoxazole-butadienyl.
- Amine Coordination : N-Methylaniline binds to Pd center.
- Reductive Elimination : C–N bond forms, regenerating Pd(0).
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazolyl or butadienyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
N1-(Substitutedbenzo[D]oxazole-2-yl)benzene-1,4-diamine Derivatives (3a–g)
- Structure : Benzoxazole directly attached to a benzene diamine core.
- Synthesis : Reduction of nitro groups using Tin(II) chloride and potassium hydroxide .
- Key Differences : Unlike the target compound, these derivatives lack a conjugated butadienyl bridge, reducing extended π-system effects. This limits their absorption redshift compared to the target.
DUSANTOX ODPA (Octylated Diphenylamine)
- Structure : Branched alkyl chains (tetramethylbutyl) attached to diphenylamine.
- Applications : Used as an antioxidant in rubber products due to steric hindrance from alkyl groups .
- Key Differences : The target compound’s benzoxazole and butadienyl groups offer electronic conjugation rather than steric protection, suggesting divergent applications (e.g., optoelectronics vs. stabilization).
7O.5* (Benzenamine, N-[[4-(heptyloxy)phenyl]methylene]-4-(2-methylbutyl)-,(R)-)
- Structure : Chiral Schiff base with a heptyloxy group and methylbutyl chain.
- Applications : Exhibits chiral liquid crystal behavior due to its mesogenic imine group and alkyl chain .
- Key Differences : The target compound’s benzoxazole and rigid butadienyl linker may enhance thermal stability and optical anisotropy compared to 7O.5*’s flexible alkoxy groups.
(E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine
- Structure : Pyrazole-linked imine with aryl substituents.
- Synthesis : Phosphorus oxychloride in DMF forms Schiff bases .
- Key Differences : The pyrazole core introduces heterocyclic aromaticity, whereas the target’s benzoxazole may provide stronger electron-withdrawing effects, affecting charge transport properties.
Data Table: Key Comparisons
Research Findings and Implications
- Electronic Properties : The benzoxazole group in the target compound likely enhances electron deficiency, improving charge transport in optoelectronic devices compared to alkylated analogs .
- Thermal Stability : The conjugated butadienyl spacer may increase thermal stability relative to Schiff bases, which are prone to hydrolysis .
- Limitations : Lack of bulky substituents may reduce antioxidant efficacy compared to DUSANTOX ODPA .
Biological Activity
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- CAS Number : 682763-48-0
- Molecular Formula : C18H16N2O
- Molecular Weight : 276.3 g/mol
- IUPAC Name : 4-[4-(1,3-benzoxazol-2-yl)buta-1,3-dienyl]-N-methylaniline
- Canonical SMILES : CNC1=CC=C(C=C1)C=CC=CC2=NC3=CC=CC=C3O2
Synthesis
The synthesis of Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- typically involves the following methods:
- Condensation Reactions : Reacting benzenamine with benzoxazole derivatives in the presence of a base.
- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling to link the benzoxazolyl and butadienyl groups to the benzenamine core.
The biological activity of Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- is attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor interactions, leading to diverse biological effects.
Antimicrobial Activity
Research indicates that compounds related to benzoxazole exhibit varying degrees of antimicrobial activity:
- Antibacterial Activity : Some derivatives show selective activity against Gram-positive bacteria such as Bacillus subtilis.
- Antifungal Properties : Certain compounds demonstrate antifungal effects against pathogens like Candida albicans.
A study on related benzoxazole derivatives found that while overall antibacterial potential was low, some compounds exhibited significant selectivity and potency against specific bacterial strains .
Cytotoxicity and Anticancer Potential
Benzoxazole derivatives have been investigated for their cytotoxic effects on cancer cells. The following findings were observed:
- Many benzoxazole compounds exhibit cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancers.
- Structure–activity relationships (SAR) indicate that modifications to the benzoxazole structure can enhance anticancer properties .
Study on Benzoxazole Derivatives
A comprehensive study evaluated the biological activities of 41 benzoxazole derivatives. Key findings include:
- Only four derivatives displayed significant antibacterial activity.
- Approximately half showed antifungal properties.
- Some compounds demonstrated lower toxicity to normal cells compared to cancer cells, indicating their potential as anticancer agents .
Comparative Analysis
| Property | Benzenamine Derivative | Activity Level |
|---|---|---|
| Antibacterial | Limited activity against B. subtilis | Low |
| Antifungal | Active against C. albicans | Moderate |
| Cytotoxicity | Effective against various cancer cell lines | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
